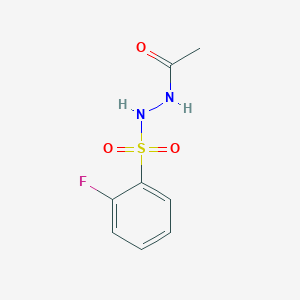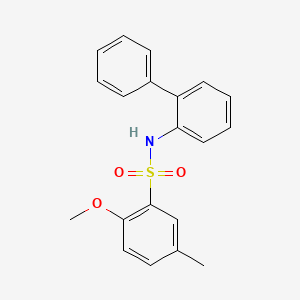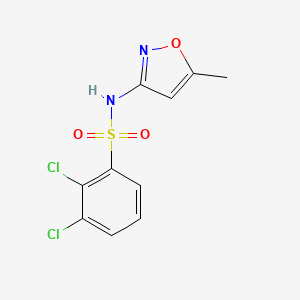
N'-(2-fluorophenyl)sulfonylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)sulfonylacetohydrazide (FSAH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. FSAH is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone.
Mécanisme D'action
The exact mechanism of action of N'-(2-fluorophenyl)sulfonylacetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. N'-(2-fluorophenyl)sulfonylacetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N'-(2-fluorophenyl)sulfonylacetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. N'-(2-fluorophenyl)sulfonylacetohydrazide has been reported to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. N'-(2-fluorophenyl)sulfonylacetohydrazide has also been reported to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-fluorophenyl)sulfonylacetohydrazide is a relatively easy compound to synthesize and purify. It is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. N'-(2-fluorophenyl)sulfonylacetohydrazide is soluble in a wide range of organic solvents, which makes it easy to work with in the laboratory. However, N'-(2-fluorophenyl)sulfonylacetohydrazide is not very water-soluble, which limits its use in aqueous systems.
Orientations Futures
There are several areas of future research for N'-(2-fluorophenyl)sulfonylacetohydrazide. One area is the development of N'-(2-fluorophenyl)sulfonylacetohydrazide analogs with improved anti-tumor activity and selectivity. Another area is the investigation of N'-(2-fluorophenyl)sulfonylacetohydrazide as a potential treatment for inflammatory and neurodegenerative diseases. In addition, N'-(2-fluorophenyl)sulfonylacetohydrazide can be further studied for its potential applications in materials science, such as the development of corrosion inhibitors and catalysts.
Méthodes De Synthèse
N'-(2-fluorophenyl)sulfonylacetohydrazide can be synthesized through a two-step process. In the first step, 2-fluorobenzene sulfonyl chloride is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 2-fluorobenzene sulfonyl hydrazide. In the second step, the resulting compound is reacted with acetic anhydride in the presence of a base such as pyridine to form N'-(2-fluorophenyl)sulfonylacetohydrazide.
Applications De Recherche Scientifique
N'-(2-fluorophenyl)sulfonylacetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(2-fluorophenyl)sulfonylacetohydrazide has also been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, N'-(2-fluorophenyl)sulfonylacetohydrazide has been investigated for its potential use as a corrosion inhibitor for metals and alloys.
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3S/c1-6(12)10-11-15(13,14)8-5-3-2-4-7(8)9/h2-5,11H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEMEFWANOFFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-fluorophenyl)sulfonylacetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)

![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)


![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)


![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)